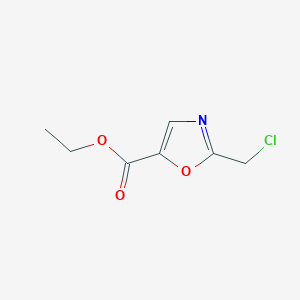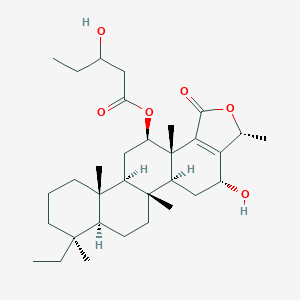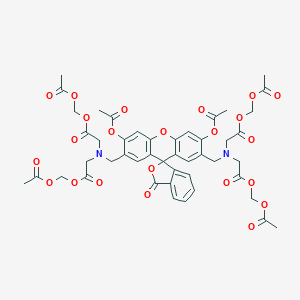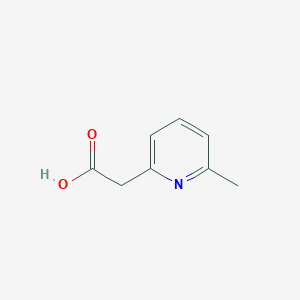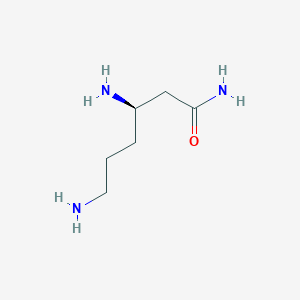
beta-Lysinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Lysinamide is a cyclic peptide that is produced by the bacterium Staphylococcus epidermidis. This peptide has gained significant attention in the scientific community due to its potential applications in medicine and biotechnology. This compound exhibits a wide range of biological activities, including antimicrobial, antitumor, and immunomodulatory effects.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
Beta-lysine polymers like poly-L-lysine have demonstrated potential in dissolving fibrillar aggregation of the Alzheimer beta-amyloid peptide in vitro. This suggests a role for beta-lysine derivatives in the development of therapeutic strategies for Alzheimer's disease by preventing or retarding amyloidogenesis (Nguyen, Gendrault, & Wolff, 2002).
Diabetes Research
Studies involving beta cells have utilized poly-L-lysine as a substrate to investigate the proliferation of beta cells, indicating its relevance in diabetes research. For instance, human beta cells, sorted by their high zinc content, were plated on poly-L-lysine to study their replication in vitro, which is vital for understanding diabetes progression and therapy (Parnaud et al., 2007).
Lysosomal Enzyme Research
Beta-hexosaminidase, a lysosomal enzyme, has been studied for its role in secretory function in cultured rabbit lacrimal gland acinar cells. These studies provide insights into lysosomal function and could inform research on diseases linked to lysosomal anomalies (Andersson et al., 2006).
Embryonic Development Research
In embryonic development research, compounds like Laminarin, a β-glucan mixture, have been investigated for their effects on porcine early-stage embryo development. These studies contribute to understanding developmental biology and potential applications in reproductive technology (Jiang et al., 2018).
Protein Stability Research
Research on protein stability, such as that of lysozyme, involves studying the effects of extremolytes like betaine under various stress conditions. This research is crucial for understanding protein behavior and stability, which has implications in biotechnology and pharmaceuticals (Avanti et al., 2014).
Contaminant-Induced Lysosomal Alterations
In environmental toxicology, studies using polyclonal antibodies against lysosomal enzymes, such as beta-glucuronidase, help detect contaminant-induced lysosomal alterations in aquatic organisms. This research is significant for environmental monitoring and understanding the impact of pollutants on wildlife (Lekube, Cajaraville, & Marigómez, 2000).
Nutritional Supplementation Research
In the field of nutrition, studies have investigated the effects of compounds like beta-hydroxy-beta-methylbutyrate, arginine, and lysine on strength, body composition, and protein metabolism in elderly women. Such research informs dietary supplementation strategies for aging populations (Flakoll, Sharp, Baier, Levenhagen, Carr, & Nissen, 2004).
Cellular Biology Research
Research on cell biology often uses compounds like lysophosphatidylcholine to study processes like beta-adrenergic receptor desensitization in tracheal smooth muscle. This contributes to understanding cellular signaling pathways and their implications in diseases (Kume, Ito, Ito, & Yamaki, 2001).
Eigenschaften
CAS-Nummer |
145763-32-2 |
|---|---|
Molekularformel |
C6H15N3O |
Molekulargewicht |
145.2 g/mol |
IUPAC-Name |
(3R)-3,6-diaminohexanamide |
InChI |
InChI=1S/C6H15N3O/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H2,9,10)/t5-/m1/s1 |
InChI-Schlüssel |
YHADRABFJIUKLA-RXMQYKEDSA-N |
Isomerische SMILES |
C(C[C@H](CC(=O)N)N)CN |
SMILES |
C(CC(CC(=O)N)N)CN |
Kanonische SMILES |
C(CC(CC(=O)N)N)CN |
Andere CAS-Nummern |
145763-32-2 |
Synonyme |
eta-lysinamide D-beta-lysinamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)
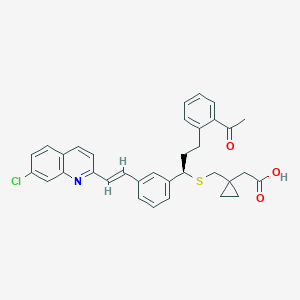


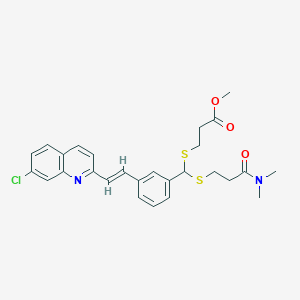
![3,3'-[[[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]methylene]bis(thio)]bis-propanoic Acid 1,1'-Dimethyl Ester](/img/structure/B131831.png)
